2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid
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Overview
Description
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for scaling up the reaction, purification, and quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially useful properties .
Scientific Research Applications
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and fused heterocyclic systems, such as:
- 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[5,1-c]-1,2,4-triazines
Uniqueness
This unique structure may confer distinct biological activity or chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-4-6-2-5(8(11)12)3-7(6)9-10/h4-5H,2-3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDENNRDWTVTBPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2CC(CC2=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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